3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

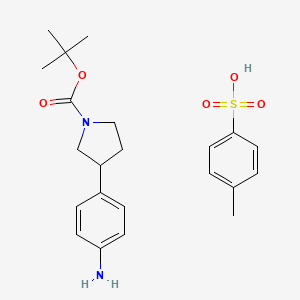

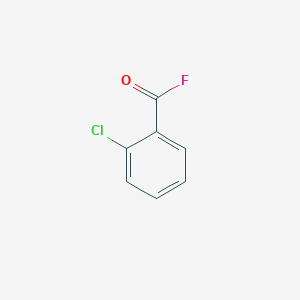

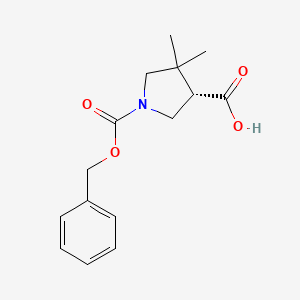

3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is an acridinium photocatalyst used for a variety of transformations . It has an empirical formula of C27H32BrN3 and a molecular weight of 478.47 .

Chemical Reactions Analysis

This compound is used as a photocatalyst in a variety of transformations . It’s also been examined for its photoeffect to assess its potential as a photosensitizer for photodynamic anti-tumor therapy .科学的研究の応用

Photocatalysis

This compound is an acridinium photocatalyst used for a variety of transformations . Photocatalysis is a process in which light energy is used to speed up a reaction. This compound could be used in reactions that require light to proceed, making it useful in fields like organic synthesis .

Organocatalytic Photoredox Reactions

The compound enables organocatalytic photoredox reactions for new catalytic applications . This means it can be used to catalyze reactions involving the transfer of electrons in the presence of light, which is a key process in many chemical reactions .

DNA Binding Studies

The compound has been used in in vitro DNA binding studies . These studies are crucial in understanding how certain compounds interact with DNA, which can have implications in fields like genetics and drug development .

Synthesis of Fluorophores

The compound has been used in the direct transformation of esters into heterocyclic fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation. They are used in a variety of applications, including biological imaging and sensor technology .

Chemical Research

The compound is sold for research purposes . This suggests that it may be used in a variety of chemical research applications, including the development of new chemical reactions, the study of reaction mechanisms, and the synthesis of new compounds .

Development of New Catalysts

The design and application of aminoacridinium organophotoredox catalysts have been mentioned in relation to this compound . This suggests that it could be used in the development of new catalysts, which are substances that increase the rate of chemical reactions .

作用機序

Target of Action

The primary target of 3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide is DNA . DNA is a pharmacological target of many drugs used clinically . It plays two primary functions: replication, by which it makes copies of the nucleotide sequence in our DNA, and transcription, by which it controls the synthesis of the body’s vital proteins .

Mode of Action

The compound interacts with its target, DNA, via intercalation . Intercalation is a process where the compound, due to its planar form, inserts itself between the base pairs of the DNA double helix . This interaction is fueled by charge transfer and π-stacking interactions . The intercalation of the compound eventually causes the helical structure of the DNA to unwind .

Biochemical Pathways

The intercalation of the compound into the DNA can affect various biochemical pathways. It can bind to different regions of the replicating fork of genomic DNA and stop the work of DNA polymerase . This interaction can control the transcription of a specific DNA segment , thereby affecting the synthesis of proteins and other vital biochemical processes.

Result of Action

The result of the compound’s action is the inhibition of DNA replication and transcription, which can lead to the suppression of protein synthesis and other vital cellular processes . This can have therapeutic implications, particularly in the treatment of diseases like cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a photocatalyst can be affected by the presence of light Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment

Safety and Hazards

将来の方向性

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of recent research .

特性

IUPAC Name |

3-N,3-N,6-N,6-N,10-pentamethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-3,6-diamine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N3.BrH/c1-17-13-18(2)26(19(3)14-17)27-22-11-9-20(28(4)5)15-24(22)30(8)25-16-21(29(6)7)10-12-23(25)27;/h9-16H,1-8H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNBHVXYTKBPFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(dimethylamino)-9-mesityl-10-methylacridin-10-ium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)